molecular formula C24H26ClN3OS B2630827 4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide CAS No. 1321844-48-7

4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide

Cat. No.: B2630827
CAS No.: 1321844-48-7
M. Wt: 440
InChI Key: LFHRIHWUOKXWMB-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a 4-chloro group and a side chain containing a phenylpiperazine and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the acylation of the resulting intermediate with 4-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide stands out due to the presence of the thiophene ring, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific interactions with biological targets or materials science.

Properties

IUPAC Name

4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3OS/c1-18(26-24(29)19-9-11-20(25)12-10-19)23(22-8-5-17-30-22)28-15-13-27(14-16-28)21-6-3-2-4-7-21/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHRIHWUOKXWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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